1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

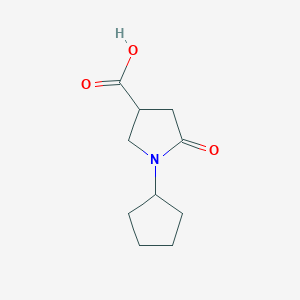

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by a cyclopentyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Cyclopentylation: Introduction of the cyclopentyl group to the pyrrolidine ring.

Oxidation: Conversion of the pyrrolidine ring to include a ketone functional group.

Carboxylation: Addition of the carboxylic acid group to the pyrrolidine ring.

The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopentyl halides for cyclopentylation, oxidizing agents like potassium permanganate for oxidation, and carbon dioxide for carboxylation .

Analyse Des Réactions Chimiques

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its structural features enable chemists to modify it into various derivatives, which can be employed in multiple chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it an essential component in organic synthesis pathways aimed at developing new chemical entities with potential biological activities .

Biological Research

Biological Activity Exploration

Research has indicated that derivatives of this compound exhibit promising biological activities. Studies have shown that certain derivatives possess antimicrobial properties against multidrug-resistant pathogens, including Gram-positive bacteria . For instance, a derivative with a 3,5-dichloro substitution demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | MRSA TCH 1516 | 64 µg/mL |

| 3,5-Dichloro derivative | C. difficile AR-1067 | 128 µg/mL |

Anticancer Potential

In addition to its antibacterial properties, certain derivatives have shown anticancer activity. For example, compounds bearing specific substitutions have been tested against A549 human lung cancer cells, revealing structure-dependent cytotoxic effects. Some derivatives reduced cell viability significantly compared to untreated controls .

Pharmacological Applications

Therapeutic Potential

The pharmacological potential of this compound derivatives extends to analgesic and antihypoxic effects. Studies have suggested that these compounds may interact with neurotransmitter systems, potentially acting as GABA receptor antagonists or histamine-N-methyl transferase inhibitors . This interaction profile indicates their possible use in treating conditions related to pain and anxiety.

Table 2: Pharmacological Activities

| Activity Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Analgesic | Modulation of pain pathways | Pain relief in animal models |

| Antihypoxic | Neurotransmitter interaction | Mitigation of hypoxia symptoms |

Industrial Applications

Material Science

In industrial settings, the compound is being explored for its potential applications in the production of various chemical products and materials. Its ability to serve as a building block for synthesizing polymers and other materials makes it valuable in material science research .

Mécanisme D'action

The mechanism of action of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways .

Comparaison Avec Des Composés Similaires

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid can be

Activité Biologique

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CPCPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CPCPCA is characterized by a pyrrolidine ring with a cyclopentyl substituent at the nitrogen position and a carboxylic acid group at the third carbon. Its molecular formula is , with a molecular weight of approximately 225.29 g/mol. The unique cyclic structure contributes to its chemical reactivity and potential pharmacological properties.

Biological Activities

Research indicates that CPCPCA exhibits significant biological activities, including:

- Antimicrobial Activity : CPCPCA has shown promise against various Gram-positive bacteria. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains, such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent antimicrobial activity suggests that modifications to the compound can enhance its efficacy.

- Anticancer Activity : Studies have evaluated the anticancer properties of CPCPCA derivatives using human lung adenocarcinoma cell lines (A549). The results indicate that certain derivatives significantly reduce cell viability, suggesting potential as chemotherapeutic agents . For instance, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited a reduction in cell viability by 24.5% (p < 0.0001) compared to controls .

- Analgesic Effects : Preliminary research suggests that CPCPCA may have analgesic properties, potentially modulating neurotransmitter systems involved in pain perception . However, detailed mechanisms remain under investigation.

The exact mechanisms of action for CPCPCA are not fully elucidated but are believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the carboxylic acid group allows for various chemical transformations, which can lead to the formation of active metabolites that may exert biological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of CPCPCA and its derivatives:

- Antimicrobial Screening : A study conducted on various 5-oxopyrrolidine derivatives, including CPCPCA, revealed structure-dependent antimicrobial activity against clinically significant pathogens. The compounds were screened using broth microdilution techniques, demonstrating varying degrees of effectiveness .

- Cytotoxicity Assays : In vitro cytotoxicity assays using A549 cells showed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin. This highlights the potential of CPCPCA derivatives in cancer treatment .

- Mechanistic Studies : Ongoing research aims to clarify the specific pathways through which CPCPCA exerts its biological effects. Initial findings suggest modulation of key signaling pathways involved in inflammation and pain response .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | Cyclopropyl group instead of cyclopentyl | Different activity profile |

| 1-Allyl-5-oxopyrrolidine-3-carboxylic acid | Allyl substituent at nitrogen | Varies in reactivity |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Aromatic substitution | Enhanced receptor interaction |

The comparative analysis indicates that variations in substituents can significantly influence both chemical reactivity and biological activity.

Propriétés

IUPAC Name |

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZKPNTCXAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406478 | |

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696647-78-6 | |

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.